molecular formula C8H3F3N2O B15234171 4-(2,2,2-Trifluoroacetyl)nicotinonitrile

4-(2,2,2-Trifluoroacetyl)nicotinonitrile

Cat. No.: B15234171
M. Wt: 200.12 g/mol
InChI Key: CTKPNRNSCRVCAS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2,2,2-Trifluoroacetyl)nicotinonitrile involves several steps. One common method starts with the reaction of vinyl ethyl ether and trifluoroacetyl chloride in the presence of a catalyst to form 4-ethoxy-1,1,1-trifluoro-3-alkene-2-ketone. This intermediate is then reacted with 3-amino acrylonitrile under specific conditions (50-100°C for 3-9 hours) to yield 4-trifluoromethyl nicotinonitrile . The reaction conditions typically involve the use of catalysts such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide .

Chemical Reactions Analysis

4-(2,2,2-Trifluoroacetyl)nicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroacetyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to disrupt key cellular signaling pathways by binding to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-(2,2,2-Trifluoroacetyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C8H3F3N2O

Molecular Weight

200.12 g/mol

IUPAC Name

4-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-1-2-13-4-5(6)3-12/h1-2,4H

InChI Key

CTKPNRNSCRVCAS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)C(F)(F)F)C#N

Origin of Product

United States

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